Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Overview
Description
“Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride” is a chemical compound with the molecular formula C12H12ClF2N3 . It has a molecular weight of 271.7 . This compound is a versatile building block used in synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Catalytic Applications
- Catalytic Coupling: Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, in combination with nickel catalysts, can facilitate the coupling of fluoroarenes with amines, including fluoropyridines. This process is significant for the synthesis of various organic compounds, showing tolerance to multiple functional groups (Zhu & Wang, 2013).
Antitumor Properties
- Cytotoxicity in Anticancer Research: Certain derivatives of bis(methylamine) hydrochlorides, which may include this compound, have shown significant cytotoxicity against human leukemic cells. This indicates potential applications in the development of anticancer agents (Gul et al., 2005).
Bacterial DNA Damage
- Effects on Bacterial Cells: Derivatives of bis(methylamine) hydrochlorides, including this compound, have been observed to cause irreversible damage to bacterial DNA. This indicates its potential use in antibacterial studies or as an antimicrobial agent (Shimi & Shoukry, 1975).
Antimicrobial Activity
- Antimicrobial Properties: Studies have shown that certain bis-amine derivatives exhibit good antimicrobial activity. This suggests the potential of this compound in antimicrobial research or as a part of antimicrobial agents (Vasylevskyi et al., 2018).
Polymerization Catalyst
- Polymerization Applications: Bis-amine derivatives have been used in the synthesis and characterization of lanthanide complexes which are effective in the polymerization of certain compounds like ε-caprolactone. This application could extend to this compound in similar polymerization processes (Yao et al., 2005).
Spectral and Fluorescent Studies
- Spectral and Fluorescent Properties: Certain bis(amine) compounds have shown unique dual fluorescence and structured absorption bands, which are attributed to molecular conformational equilibrium. This suggests potential uses in spectroscopy and materials science for this compound (Chen et al., 2007).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . The safety pictograms associated with this compound include GHS07, which represents a warning for acute toxicity . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZTUJZDUPBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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